L-Proline beta-naphthylamide hydrochloride
CAS No.: 97216-16-5
Cat. No.: VC21538606
Molecular Formula: C15H17ClN2O
Molecular Weight: 276.76 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 97216-16-5 |
---|---|
Molecular Formula | C15H17ClN2O |
Molecular Weight | 276.76 g/mol |
IUPAC Name | (2S)-N-naphthalen-2-ylpyrrolidine-2-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C15H16N2O.ClH/c18-15(14-6-3-9-16-14)17-13-8-7-11-4-1-2-5-12(11)10-13;/h1-2,4-5,7-8,10,14,16H,3,6,9H2,(H,17,18);1H/t14-;/m0./s1 |
Standard InChI Key | UKXYCTFKKXKIPY-UQKRIMTDSA-N |
Isomeric SMILES | C1C[C@H](NC1)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl |
SMILES | C1CC(NC1)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl |
Canonical SMILES | C1CC(NC1)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl |
Chemical Identity and Structural Characteristics
Nomenclature and Identifiers
L-Proline beta-naphthylamide hydrochloride is known by multiple systematic and common names in scientific literature. The following table summarizes its key identifiers:
Structural Properties
The compound consists of L-proline linked to a beta-naphthylamide group, forming an amide bond. This configuration creates a chiral molecule with specific stereochemistry at the proline carbon. The structure includes:
-
A pyrrolidine ring (from L-proline)
-
A naphthalene ring system (from beta-naphthylamide)
-
An amide linkage connecting these moieties
-
A hydrochloride salt form
The stereochemistry is specifically designated as (S) at the proline carbon, represented in its systematic name as (2S)-N-naphthalen-2-ylpyrrolidine-2-carboxamide hydrochloride .
Physical and Chemical Properties
The physical and chemical properties of L-Proline beta-naphthylamide hydrochloride are crucial for understanding its behavior in various research applications:
Applications and Research Significance
Pharmaceutical Research and Drug Development
L-Proline beta-naphthylamide hydrochloride serves as a valuable intermediate in pharmaceutical synthesis, particularly in developing medications targeting neurological disorders . Its unique structural features make it useful for:
-
Serving as a building block in complex drug synthesis
-
Acting as a pharmacophore model for enzyme inhibition studies
-
Contributing to structure-activity relationship (SAR) studies in drug discovery pipelines
The compound's well-defined stereochemistry makes it particularly valuable in the development of chiral pharmaceuticals where specific spatial arrangements are critical for biological activity .
Biochemical Applications
In biochemical research, this compound has several important applications:
-
Enzyme Substrate: It functions as a substrate for proline arylamidase, enabling the determination of this enzyme's activity in human sera by the endpoint method .
-
Protein Folding Studies: Researchers employ it to investigate protein folding mechanisms and stability, helping to elucidate processes related to protein misfolding diseases .
-
Microbial Enzyme Activity: The compound is readily hydrolyzed by prolyl aminopeptidase from Bacillus megaterium, making it useful for microbial enzyme studies .
-
Peptide Research: It serves as a component in peptide synthesis, contributing to the development of biologically active peptides .
Analytical Applications
In analytical chemistry, L-Proline beta-naphthylamide hydrochloride finds application as:
-
A standard in chromatographic methods for analyzing complex mixtures
-
A substrate for enzyme activity assays, particularly those involving proline-specific peptidases
-
A tool for studying stereoselective reactions and processes
Material Science Applications
The compound's distinctive properties contribute to material science innovations:
Research Findings and Clinical Relevance
Periodontal Disease Research
A significant research application involves the study of periodontal disease. Research has demonstrated correlations between bacterial enzyme activity against naphthylamide substrates (including those similar to L-Proline beta-naphthylamide hydrochloride) and periodontal disease severity .
Key findings include:
-
Statistically significant positive correlations (p<0.01) between total bacterial cell counts and levels of enzymatic activity against naphthylamide substrates
-
Correlation coefficient of r=0.69 between bacterial counts and activity against glycyl-L-proline-4-methoxy-beta-naphthylamide hydrochloride
-
Significant differences in enzymatic activity levels between sites with varying degrees of gingival inflammation
These findings suggest that measuring specific enzymatic activities in subgingival samples can aid in diagnosing Bacteroides gingivalis-associated periodontitis .
Enzymatic Activity Studies
The compound serves as an important substrate for studying enzyme kinetics and specificity, particularly for enzymes involved in:
-
Proline-Specific Peptidases: It enables precise measurement of enzyme activity for prolyl aminopeptidase and proline arylamidase .
-
Bacterial Enzymes: Research shows it can be used to detect and quantify specific bacterial enzymes, particularly those produced by periodontal pathogens .
-
Clinical Diagnostics: The compound's enzymatic reactions form the basis for diagnostic tests measuring specific enzyme activities in clinical samples .
Quality control specifications typically include:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume